molecular formula C9H11NO4 B591806 (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid CAS No. 899809-64-4

(E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid

Cat. No. B591806
M. Wt: 197.19
InChI Key: PEYXGOWSKLZBEO-SNAWJCMRSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. The structure can provide information about the functional groups present in the molecule.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction.



Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, acidity or basicity, reactivity, etc.


Scientific Research Applications

Stereoselective Synthesis of Amino Acids

One application involves the stereoselective synthesis of hydroxylated derivatives of 2-aminocyclohexanecarboxylic acid (ACHC) using the Diels–Alder adduct of ethyl (E)-3-nitroacrylate and furan. These derivatives are considered useful building blocks for β-peptides (Masesane & Steel, 2004).

Biodegradable Polymers with Nitroxyl Radical Functions

Research has also focused on synthesizing biodegradable polymers with nitroxyl radical biological functions. This involves incorporating nitroxyl radicals into carboxylic acid sites of acrylic acid/lactide/∈-caprolactone copolymer (TAM-PBLCA), demonstrating the potential for developing materials with specific biological functionalities (Lang & Chu, 2001).

Functionalization of Polyacrylamide Substrates

The activation of polyacrylamide substrates with acrylic acid for protein patterning represents another application. This activation enables the creation of substrates with precise control over cellular adhesion and spreading, which is crucial for cell mechanobiology research (Poellmann & Wagoner Johnson, 2013).

Organic Sensitizers for Solar Cells

In the field of organic electronics, (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid derivatives have been used to engineer novel organic sensitizers for solar cell applications. These sensitizers, when anchored onto TiO2 film, exhibit high incident photon to current conversion efficiency, underscoring their potential in photovoltaic applications (Kim et al., 2006).

Corrosion Inhibition

Another significant application is in the domain of materials science, where photo-cross-linkable polymers synthesized from this compound have shown to be effective corrosion inhibitors for mild steel in acidic medium. These polymers act as mixed-type inhibitors and demonstrate the potential for protecting metals against corrosion (Baskar et al., 2014).

Photohydrolysis in Multilayered Films

In materials chemistry, (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid derivatives have been used in the photohydrolysis of substituted benzyl esters in multilayered polyelectrolyte films. This process is significant for the development of materials with photoresponsive properties, useful in a variety of applications including sensors and actuators (Jensen et al., 2004).

Safety And Hazards

This involves studying the safety measures that need to be taken while handling the compound and the possible hazards it can cause to health and the environment.


Future Directions

This involves predicting or suggesting further studies that can be done based on the known properties and activities of the compound.


properties

IUPAC Name

(E)-3-(5-nitrocyclohexen-1-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h2,4-5,8H,1,3,6H2,(H,11,12)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYXGOWSKLZBEO-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=C1)C=CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CC(=C1)/C=C/C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657928
Record name (2E)-3-(5-Nitrocyclohex-1-en-1-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid

CAS RN

899809-64-4
Record name (2E)-3-(5-Nitrocyclohex-1-en-1-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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